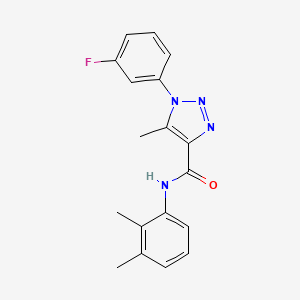

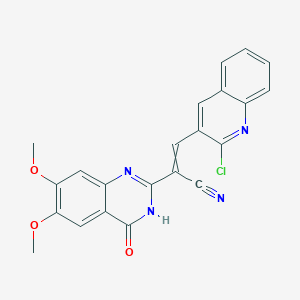

![molecular formula C22H17NO5 B2471887 1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705066-92-7](/img/structure/B2471887.png)

1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 4-oxo-4H-chromene-2-carboxylic acid . Chromones are oxygen-containing heterocyclic compounds with a benzoannulated γ-pyrone ring that constitute one of the major classes of naturally occurring compounds . They have numerous biological properties such as anti-inflammatory, antiplatelet, anticancer, antimicrobial, antiobesity and activities related to the central nervous system .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one and spiro[1,4-benzothiazine-2,2’-chromene]-3,4’(3’H,4H)-dione have been synthesized from 4-oxo-4H-chromene-2-carboxylic acid . The course of the reaction that usually occurs between the activated carboxylic acid and aromatic amines was changed upon the use of different reaction conditions (acidic or basic) and 2-aminobenzenethiol .Molecular Structure Analysis

The molecular structure of similar compounds has been established on the basis of spectral (1D and 2D NMR spectra) and X-ray data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 4-oxo-4H-chromene-2-carboxylic acid with different reagents under various conditions leads to the formation of new heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one is a yellow solid with a melting point of 230–232°C .科学的研究の応用

Sigma Ligand Affinity and Selectivity

Compounds structurally related to "1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" have been evaluated for their sigma ligand affinity and selectivity. Studies demonstrate the importance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for achieving high affinity and selectivity towards sigma 2 binding sites. Modifications in the spiro[isobenzofuran-1(3H),4'-piperidine] ring system and the introduction of certain substituents can significantly influence sigma 1/sigma 2 affinity and selectivity. These findings contribute to understanding the structural factors governing sigma receptor binding and are pivotal in the design of selective sigma 2 ligands (Moltzen, Perregaard, & Meier, 1995).

Photochromic Properties and Molecular Structures

Research has also been conducted on novel derivatives of this compound to explore their photochromic properties and molecular structures. These studies reveal insights into the photochromic behavior of spiro compounds under various conditions and provide a detailed understanding of their molecular conformations through X-ray diffraction analyses. Such research is crucial for the development of photoresponsive materials and the advancement of organic photochemistry (Bulanov et al., 2011).

Central Nervous System Agents

Spiro[isobenzofuran-1(3H),4'-piperidines] derivatives have been synthesized and evaluated as potential central nervous system (CNS) agents. These compounds, including those containing modifications at the nitrogen atom, have shown promise in preclinical models for their CNS activity, highlighting their potential in developing new therapeutic agents for CNS disorders (Bauer et al., 1976).

Antimicrobial Agents

Further research into the chemical synthesis of related compounds has led to the discovery of new antimicrobial agents. By exploring the reactions of naphtho[2,1-b]pyranone with various reagents, researchers have developed novel compounds with promising antimicrobial activities, expanding the potential applications of these chemical frameworks in combating microbial resistance (El-Gaby, Zahran, Ismail, & Ammar, 2000).

特性

IUPAC Name |

1'-(4-oxochromene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-17-13-19(27-18-8-4-2-6-15(17)18)20(25)23-11-9-22(10-12-23)16-7-3-1-5-14(16)21(26)28-22/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBKQOAGSAZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/no-structure.png)

![5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2471809.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2471812.png)

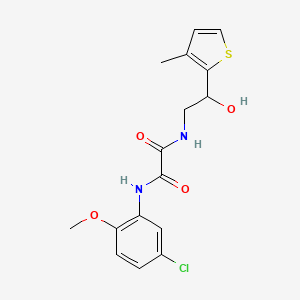

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)

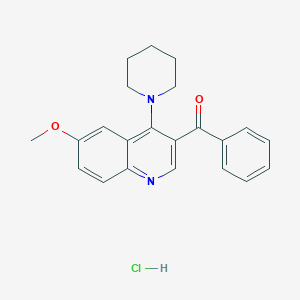

![1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2471824.png)

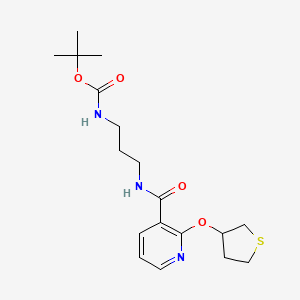

![N-(4-chlorobenzyl)-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2471826.png)